5-HYDROXYINDOLE-3-ACETIC ACID 5-HYDROXYINDOLE-3-ACETIC ACID 5-Hydroxyindoleacetic acid, also known as 5-hiaa or 5-hydroxyindole-3-acetate, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 5-Hydroxyindoleacetic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). 5-Hydroxyindoleacetic acid has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, 5-hydroxyindoleacetic acid is primarily located in the cytoplasm and mitochondria. 5-Hydroxyindoleacetic acid participates in a number of enzymatic reactions. In particular, 5-Hydroxyindoleacetic acid can be biosynthesized from 5-hydroxyindoleacetaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial. In addition, 5-Hydroxyindoleacetic acid and S-adenosylmethionine can be converted into 5-methoxyindoleacetate and S-adenosylhomocysteine through the action of the enzyme acetylserotonin O-methyltransferase. In humans, 5-hydroxyindoleacetic acid is involved in the tryptophan metabolism pathway. Outside of the human body, 5-hydroxyindoleacetic acid can be found in a number of food items such as lemon thyme, chicory roots, custard apple, and durian. This makes 5-hydroxyindoleacetic acid a potential biomarker for the consumption of these food products. 5-Hydroxyindoleacetic acid has been found to be associated with several diseases known as schizophrenia, hereditary spastic paraplegia, dopamine-serotonin vesicular transport defect, and brunner syndrome; 5-hydroxyindoleacetic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
(5-hydroxyindol-3-yl)acetic acid is a member of the class of indole-3-acetic acids that is indole-3-acetic acid substituted by a hydroxy group at C-5. It has a role as a drug metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a (5-hydroxyindol-3-yl)acetate.
Brand Name: Vulcanchem
CAS No.: 1321-73-9
VCID: VC0075768
InChI: InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)
SMILES: C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

5-HYDROXYINDOLE-3-ACETIC ACID

CAS No.: 1321-73-9

Main Products

VCID: VC0075768

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

5-HYDROXYINDOLE-3-ACETIC ACID - 1321-73-9

CAS No. 1321-73-9
Product Name 5-HYDROXYINDOLE-3-ACETIC ACID
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 2-(5-hydroxy-1H-indol-3-yl)acetic acid
Standard InChI InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)
Standard InChIKey DUUGKQCEGZLZNO-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Canonical SMILES C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Melting Point 161-163°C
Physical Description Solid
Description 5-Hydroxyindoleacetic acid, also known as 5-hiaa or 5-hydroxyindole-3-acetate, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. 5-Hydroxyindoleacetic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). 5-Hydroxyindoleacetic acid has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, 5-hydroxyindoleacetic acid is primarily located in the cytoplasm and mitochondria. 5-Hydroxyindoleacetic acid participates in a number of enzymatic reactions. In particular, 5-Hydroxyindoleacetic acid can be biosynthesized from 5-hydroxyindoleacetaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial. In addition, 5-Hydroxyindoleacetic acid and S-adenosylmethionine can be converted into 5-methoxyindoleacetate and S-adenosylhomocysteine through the action of the enzyme acetylserotonin O-methyltransferase. In humans, 5-hydroxyindoleacetic acid is involved in the tryptophan metabolism pathway. Outside of the human body, 5-hydroxyindoleacetic acid can be found in a number of food items such as lemon thyme, chicory roots, custard apple, and durian. This makes 5-hydroxyindoleacetic acid a potential biomarker for the consumption of these food products. 5-Hydroxyindoleacetic acid has been found to be associated with several diseases known as schizophrenia, hereditary spastic paraplegia, dopamine-serotonin vesicular transport defect, and brunner syndrome; 5-hydroxyindoleacetic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
(5-hydroxyindol-3-yl)acetic acid is a member of the class of indole-3-acetic acids that is indole-3-acetic acid substituted by a hydroxy group at C-5. It has a role as a drug metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a (5-hydroxyindol-3-yl)acetate.
Solubility 24 mg/mL
>28.7 [ug/mL]
Synonyms 5 Hydroxy 3 Indoleacetic Acid
5 Hydroxyindolamine Acetic Acid
5-HIAA
5-Hydroxy-3-Indoleacetic Acid
5-Hydroxyindolamine Acetic Acid
Acetic Acid, 5-Hydroxyindolamine
Acid, 5-Hydroxy-3-Indoleacetic
Acid, 5-Hydroxyindolamine Acetic
Acid, Hydroxyindoleacetic
Hydroxyindoleacetic Acid
PubChem Compound 1826
Last Modified Nov 11 2021
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